molecular formula C22H34O4 B10829824 Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate

Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate

Cat. No.: B10829824
M. Wt: 362.5 g/mol
InChI Key: QCWSNSWUCYNLHP-UHFFFAOYSA-N
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Description

Prostaglandin A2 ethyl ester is an esterified form of Prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. They play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A2 ethyl ester typically involves the esterification of Prostaglandin A2. This process can be achieved through various chemical reactions, including the reaction of Prostaglandin A2 with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production of Prostaglandin A2 ethyl ester may involve more advanced techniques, such as biocatalytic processes. These methods utilize enzymes to catalyze the esterification reaction, offering higher specificity and yield under milder conditions .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A2 ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prostaglandin A2 ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

Prostaglandin A2 ethyl ester exerts its effects by binding to specific prostaglandin receptors on the cell surface. These receptors are G-protein-coupled receptors that activate various intracellular signaling pathways. The binding of Prostaglandin A2 ethyl ester to its receptor leads to the activation of downstream signaling molecules, such as cyclic AMP, which mediates its physiological effects .

Comparison with Similar Compounds

Uniqueness: Prostaglandin A2 ethyl ester is unique due to its specific esterified form, which may offer different pharmacokinetic properties compared to its non-esterified counterparts. This modification can influence its stability, absorption, and overall biological activity .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate

InChI

InChI=1S/C22H34O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h6,9,14-20,23H,3-5,7-8,10-13H2,1-2H3

InChI Key

QCWSNSWUCYNLHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OCC)O

Origin of Product

United States

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